5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

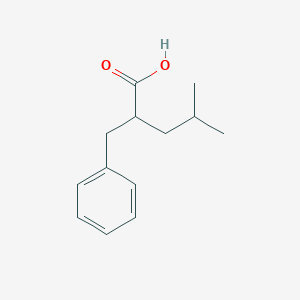

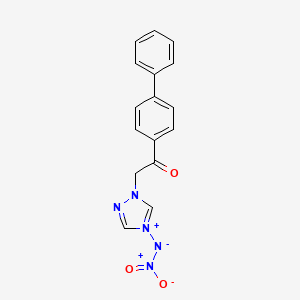

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities . The compound also has an isopropylphenyl group and a phenyl group attached to it.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the phenyl and isopropylphenyl groups could potentially participate in π-π stacking interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide groups could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Enzyme Catalysis

Lipase-Catalyzed Synthesis of Pyrrole Disulfides: Lipases are versatile enzymes that can catalyze a variety of chemical reactions. The compound can be used as a substrate in lipase-catalyzed reactions to synthesize pyrrole disulfides . These disulfides are important scaffolds in pharmaceutical molecules and natural products. The use of lipase in this context promotes green chemistry by avoiding toxic reagents and harsh conditions, aligning with the principles of environmentally friendly biocatalytic processes.

Organic Synthesis Intermediates

β-Ketothioamides Derivatives: The compound’s structural features make it a valuable intermediate for the synthesis of β-ketothioamides (KTAs) . KTAs possess carbonyl and thioamide functional groups, making them susceptible to nucleophilic attack and isomerization, respectively. This allows for the formation of various heterocyclic compounds, which are core structures in many bioactive molecules and pharmaceutical formulations.

Heterocyclic Compound Formation

Synthesis of Multiple Heterocycles: Due to the presence of reactive functional groups, this compound can participate in the synthesis of multiple heterocycles, such as thiazoles, piperidines, pyrans, and fused heterocycles . These heterocycles are integral to numerous bioactive molecules, further emphasizing the compound’s utility in medicinal chemistry.

Green Chemistry

Promoting Environmentally Friendly Synthesis: The compound’s application in enzyme-catalyzed reactions represents a significant advancement in synthetic pathways that are more environmentally friendly . By utilizing biocatalysts like lipase, researchers can develop synthesis methods that are not only efficient but also align with the goals of green chemistry.

Pharmaceutical Formulations

Core Structures in Medicinal Compounds: The ability to form heterocycles makes this compound an important precursor in the design and development of new pharmaceutical formulations . Its versatility in forming bonds and rings can lead to the discovery of novel drugs with potential therapeutic applications.

Biocatalytic Process Development

Advancing Enzyme Engineering: The compound’s role in enzyme-catalyzed reactions contributes to the field of enzyme engineering . By understanding its interactions with enzymes like lipase, scientists can engineer more efficient biocatalysts for industrial applications, optimizing processes and reducing waste.

Mécanisme D'action

Orientations Futures

Propriétés

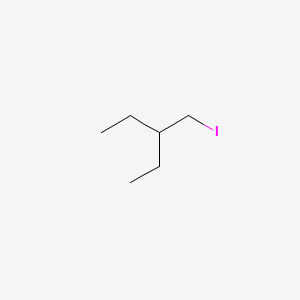

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "2-amino-4-isopropylphenol", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using an acid such as hydrochloric acid to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid.", "Step 3: Condensation of 2-(4-isopropylphenylamino)-4-oxobutanoic acid with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound, 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |

Numéro CAS |

1223987-06-1 |

Nom du produit |

5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide |

Formule moléculaire |

C30H32N4O4 |

Poids moléculaire |

512.61 |

Nom IUPAC |

5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |

InChI |

InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |

Clé InChI |

OMKVSBCHKBREFY-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)